B1579963 DL-LYSINE:2HCL (1-13C; EPSILON-15N)

DL-LYSINE:2HCL (1-13C; EPSILON-15N)

Cat. No.: B1579963
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

DL-LYSINE:2HCL (1-13C; EPSILON-15N) is a doubly labeled stable isotope derivative of lysine, a dibasic amino acid critical for protein synthesis and metabolic regulation. This compound features a 13C isotope at the 1st carbon position and a 15N isotope at the epsilon (ε) amino group of the side chain. It is synthesized for advanced research applications, including:

  • Metabolic flux analysis (tracking carbon and nitrogen incorporation in biological systems) .
  • Nuclear magnetic resonance (NMR) spectroscopy (enhancing signal-to-noise ratios in structural studies) .
  • Mass spectrometry (MS) (quantifying protein turnover and isotopic enrichment) .

Certified reference materials (CRMs) of this compound, such as those from Cambridge Isotope Laboratories (CIL), exhibit 98–99% chemical purity and isotopic enrichment ≥98%, making them reliable for high-precision studies .

Properties

Molecular Weight

NA

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling Patterns

The table below compares DL-LYSINE:2HCL (1-13C; EPSILON-15N) with structurally related isotopologues:

Compound Name Isotopic Labels Purity (%) Key Applications Supplier/Reference
DL-LYSINE:2HCL (1-13C; ε-15N) 1-13C, ε-15N 98–99 Metabolic flux, NMR/MS CIL
DL-LYSINE:2HCL (2-13C; ε-15N) 2-13C, ε-15N 99 Position-specific carbon tracing CIL
L-LYSINE:2HCL (13C6; 15N2) Uniform 13C6, 15N2 99 Protein turnover, proteomics CIL
DL-LYSINE:HCL:H2O (α-15N) α-15N 99 Nitrogen assimilation studies Eurisotop
DL-LYSINE-6-13C-ε-15N dihydrochloride 6-13C, ε-15N 99 Side-chain-specific metabolism Shanghai Zhenzhun
Key Differences:

Labeling Position: 1-13C vs. 2-13C: The 1-13C label traces carbon flux through the carboxyl group, critical for studying decarboxylation reactions, while 2-13C monitors alpha-carbon metabolism in glycolysis or the TCA cycle . ε-15N vs. α-15N: The ε-15N label targets the side-chain amino group, essential for studying post-translational modifications (e.g., cross-linking in collagen), whereas α-15N reflects peptide bond nitrogen dynamics .

Isotopic Enrichment: Compounds with 99% isotopic enrichment (e.g., CNLM-3453-0.1) are preferred for quantitative NMR/MS, as higher enrichment reduces background noise .

Stereochemistry: DL-lysine (racemic mixture) is used in non-chiral metabolic studies, while L-lysine (e.g., ZCI-CNLM-291-H-1) is required for biological systems where enantiomeric specificity matters .

Metabolic Studies
  • 13C-Labeled Lysine :

    • In plants, 1-13C lysine was used to quantify carbon allocation to roots and shoots, showing 30–46% of absorbed 13C translocated to underground biomass .
    • 6-13C lysine (side-chain label) demonstrated preferential incorporation into secondary metabolites in apples, with 15N enrichment in fruits peaking at maturity .
  • 15N-Labeled Lysine :

    • ε-15N labels in lysine revealed that 27.5% of spring-applied urea-N was utilized by apple trees for fruit development, while excess N accumulated in roots .
    • α-15N labels showed faster assimilation into vegetative tissues compared to ε-15N, highlighting compartmentalized nitrogen use .
Analytical Techniques
  • NMR : Hyperpolarized 13C/15N lysine achieved >10,000× signal enhancement via dynamic nuclear polarization (DNP), enabling real-time tracking of lysine metabolism in vivo .
  • MS : Uniformly labeled 13C6/15N2 lysine improved quantification accuracy in proteomics, reducing interference from natural isotope abundance .

Commercial Availability and Specifications

  • Cost : Compounds with dual labels (13C + 15N) are 20–30% more expensive than single-labeled variants (e.g., α-15N lysine) .

Preparation Methods

Isotopic Labeling and Synthesis

The isotopic labeling of lysine is typically achieved via biosynthetic or chemical synthesis routes:

  • Biosynthetic Fermentation: Microbial fermentation using ^13C-glucose and ^15N-ammonium salts as nutrient sources can yield lysine labeled at specific positions. However, this method is more common for uniform labeling and less so for selective epsilon ^15N labeling.

  • Chemical Synthesis: More precise incorporation of isotopes at defined positions is achieved chemically. Starting from commercially available ^13C-labeled precursors (e.g., ^13C-labeled alpha carbon amino acid intermediates), the epsilon amino group can be selectively labeled with ^15N through amination reactions or by using ^15N-labeled reagents.

Protection and Selective Functionalization of Lysine

Selective protection of the amino groups is crucial for controlled synthesis and labeling. Lysine contains two amino groups: the alpha amino at position 1 and the epsilon amino on the side chain. To achieve selective modification, the following methods are employed:

  • Regioselective Protection of Epsilon Amino Group: Using carbamate protecting groups such as t-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups protects the epsilon amino group while leaving the alpha amino group available for further reactions.

  • Use of 1-Alkoxycarbonylbenzotriazoles: As described in patent WO2008014811A1, 1-alkoxycarbonylbenzotriazoles are reactive intermediates that enable regioselective carbamoylation of the epsilon amino group in lysine derivatives. This method involves reacting lysine with 1-alkoxycarbonylbenzotriazoles under basic conditions (pH ≥ 11) in solvents like THF or dioxane mixed with water, typically at low temperatures (0°C). The reaction proceeds efficiently within a few hours, yielding ε-alkoxycarbonylamino-α-amino acids with high selectivity and yield (up to 93%).

  • Catalysts and Conditions: Dimethylaminopyridine (DMAP) is commonly used as a catalyst to accelerate carbamoylation reactions. The reaction is often performed at mild temperatures (0-30°C) to maintain selectivity and prevent side reactions.

Conversion to Dihydrochloride Salt

After synthesis and purification, the free base form of labeled lysine is converted into the dihydrochloride salt to improve stability, crystallinity, and solubility:

  • Acidification: The free base is treated with hydrochloric acid to adjust the pH to around 5.6, precipitating the dihydrochloride salt.

  • Isolation: The precipitated salt is stirred overnight and filtered to obtain pure DL-LYSINE:2HCL.

  • Purification: Additional purification steps may include recrystallization or sublimation under reduced pressure to remove impurities such as residual benzotriazole or protecting groups.

Example Preparation Data (from WO2008014811A1)

Step Reagents/Conditions Yield (%) Notes
Formation of t-butoxycarbonylbenzotriazole Reaction of benzotriazole with di-t-butyl dicarbonate in THF with DMAP catalyst, 0-30°C, 3 hours Quantitative Intermediate for selective carbamoylation
Carbamoylation of L-lysine L-lysine + 1-alkoxycarbonylbenzotriazole, pH 12, THF/water, 0°C, 2 hours 93 High regioselectivity for epsilon amino group
Acidification and salt formation Adjust pH to 5.6 with HCl, stir overnight - Precipitation of DL-LYSINE:2HCL
Purification Sublimation at 140°C under 0.3 mbar vacuum, 3 hours Quantitative Removes benzotriazole impurities

Analytical Characterization

  • NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the incorporation of ^13C at the alpha carbon and ^15N at the epsilon amino group.
  • Mass Spectrometry (LC-MS): Confirms molecular weight and isotopic enrichment.
  • Purity Assessment: Ion exchange chromatography and crystallization ensure high purity of final product.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material L-lysine or isotopically labeled lysine precursors
Isotopes Incorporated ^13C at alpha carbon (position 1), ^15N at epsilon amino group
Protecting Groups Used t-Butoxycarbonyl (Boc), benzyloxycarbonyl (Z)
Key Reagents 1-Alkoxycarbonylbenzotriazoles, di-t-butyl dicarbonate, DMAP catalyst
Solvents THF, dioxane, water mixtures
Reaction Conditions pH ≥ 11, 0-30°C, 2-3 hours
Yield Up to 93% for carbamoylation step
Final Form Dihydrochloride salt (2HCl)
Purification Methods Crystallization, ion exchange chromatography, sublimation

Q & A

Q. What is the role of isotopic labeling in DL-Lysine:2HCl (1-13C; ε-15N) for metabolic flux analysis?

The ¹³C and ¹⁵N labels enable precise tracking of lysine incorporation into proteins or metabolic intermediates. For example, in Toxoplasma gondii studies, LC-MS with isotopic normalization (using DL-Lysine as a control) quantified steroid levels, validating metabolic pathway activity . Methodologically, researchers should:

  • Use pulse-chase experiments to monitor label incorporation over time.
  • Normalize data to protein concentration to account for variability in sample preparation.
  • Validate isotopic enrichment via NMR or high-resolution mass spectrometry (HRMS) .

Q. How should DL-Lysine:2HCl (1-13C; ε-15N) be prepared for in vitro assays?

Solubility and stability vary by solvent:

SolventSolubility (mg/mL)Recommended ConcentrationStability
DMSO≥20.6510 mM stockStable at -80°C >1 year
Ethanol≥2.21 (with sonication)5 mM working solutionStable at -20°C 3 months
Avoid aqueous buffers unless reconstituted at neutral pH to prevent degradation. Pre-warm solvents to 37°C for optimal dissolution .

Advanced Research Questions

Q. How can isotopic impurities in DL-Lysine:2HCl (1-13C; ε-15N) affect tracer experiments, and how are they mitigated?

Contamination from unlabeled lysine or incorrect isotopic positioning (e.g., ¹³C at C6 instead of C1) can skew metabolic flux data. To address this:

  • Validate purity using HPLC coupled with HRMS (e.g., >98% isotopic enrichment per and ).
  • Include internal standards (e.g., ¹³C₆-labeled lysine) to correct for background noise .
  • Cross-check supplier Certificates of Analysis (CoA) for batch-specific isotopic distribution .

Q. What experimental design considerations are critical for using DL-Lysine:2HCl (1-13C; ε-15N) in protein turnover studies?

Key factors include:

  • Labeling duration : Short pulses (hours) vs. long-term labeling (days) to distinguish acute vs. chronic protein synthesis.
  • Quenching protocols : Rapid cooling (liquid N₂) to halt metabolic activity and preserve isotopic ratios.
  • Data normalization : Use parallel experiments with unlabeled lysine to control for cell growth variability. Example: In mitochondrial CYP450 studies, DL-Lysine normalization ensured accurate steroid quantification despite variable parasite protein content .

Q. How do conflicting reports on DL-Lysine:2HCl isotopic incorporation efficiency arise, and how can they be resolved?

Discrepancies often stem from:

  • Variability in cell permeability : Lysine uptake efficiency differs across cell types (e.g., mammalian vs. microbial).
  • Degradation during storage : Improper storage (e.g., exposure to light/humidity) reduces isotopic integrity. Mitigation strategies:
  • Pre-test lysine uptake rates using fluorometric assays.
  • Store lyophilized powder under vacuum at -20°C, avoiding freeze-thaw cycles .

Method Validation & Troubleshooting

Q. How is the synthesis of DL-Lysine:2HCl (1-13C; ε-15N) validated in academic settings?

Synthesis is verified through:

  • Isotopic positional confirmation : ¹H-¹³C HSQC NMR to confirm ¹³C placement at C1 and ¹⁵N at ε-amino groups.
  • Purity assays : Ion-exchange chromatography to detect residual solvents or unreacted precursors (threshold: <0.5% impurities) .

Q. What are the limitations of using DL-Lysine:2HCl (1-13C; ε-15N) in in vivo models?

Challenges include:

  • Rapid isotopic dilution : High endogenous lysine pools in animals reduce label detectability. Solution: Use tracer doses ≥10 mg/kg to ensure measurable signal-to-noise ratios.
  • Ethical constraints : Dose limits for radioactive analogs (e.g., ³H-lysine) do not apply to stable isotopes, but institutional guidelines for animal welfare must still be followed .

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